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Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the

growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility.

Current treatment strategies often involve hormonal suppression, which can be associated with

significant side effects and are not suitable for women desiring pregnancy. Friluglanstat
(formerly NS-580), a potent and selective inhibitor of microsomal prostaglandin E synthase-1

(mPGES-1), represents a promising non-hormonal therapeutic approach. This technical guide

provides a comprehensive overview of the mechanism of action, preclinical evidence, and

clinical development of Friluglanstat for the treatment of endometriosis.

Introduction to Endometriosis and the Role of
Prostaglandin E2
Endometriosis affects an estimated 1 in 10 women of reproductive age worldwide. The

pathophysiology is complex and involves hormonal, inflammatory, and immunological factors. A

key mediator in the inflammatory cascade and pain signaling in endometriosis is Prostaglandin

E2 (PGE2). PGE2 is produced in high levels within endometriotic lesions and the peritoneal

fluid of women with endometriosis. It contributes to the disease through multiple mechanisms,

including:
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Inflammation: Promoting the expression of pro-inflammatory cytokines and chemokines.

Pain: Sensitizing peripheral nerve endings, leading to hyperalgesia.

Estrogen Production: Stimulating the activity of aromatase, an enzyme that synthesizes

estrogen within the endometriotic lesions themselves, creating a positive feedback loop that

drives disease progression.

Angiogenesis: Promoting the formation of new blood vessels that supply the ectopic lesions.

Cell Proliferation and Invasion: Enhancing the survival and spread of endometrial cells.

Mechanism of Action: Targeting mPGES-1 with
Friluglanstat
Friluglanstat is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).

This enzyme is the terminal synthase in the production of PGE2, converting the

cyclooxygenase (COX)-derived intermediate, PGH2, specifically into PGE2.

By selectively inhibiting mPGES-1, Friluglanstat aims to reduce the pathological

overproduction of PGE2 in endometriotic tissues without affecting the production of other

prostanoids that may have protective physiological roles. This targeted approach is anticipated

to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs),

which non-selectively inhibit COX enzymes and can be associated with gastrointestinal and

cardiovascular side effects.

digraph "Friluglanstat_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho,
nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX

[label="COX-1 / COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2",

fillcolor="#F1F3F4", fontcolor="#202124"]; mPGES1 [label="mPGES-1", fillcolor="#FBBC05",

fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Friluglanstat [label="Friluglanstat\n(NS-580)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; OtherProstanoids [label="Other Prostanoids\n(PGI2, TXA2, etc.)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=oval,
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style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pain [label="Pain", shape=oval,

style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis",

shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation

[label="Cell Proliferation", shape=oval, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges AA -> COX; COX -> PGH2; PGH2 -> mPGES1; mPGES1 -> PGE2; PGH2 ->

OtherProstanoids [label="Other Synthases"]; Friluglanstat -> mPGES1 [arrowhead=tee,

color="#EA4335", style=bold, label="Inhibits"]; PGE2 -> Inflammation; PGE2 -> Pain; PGE2 ->

Angiogenesis; PGE2 -> CellProliferation; }

Figure 1: Simplified signaling pathway of Friluglanstat's mechanism of action.

Preclinical Evidence for mPGES-1 Inhibition in
Endometriosis
Preclinical studies utilizing genetic knockout models and other mPGES-1 inhibitors have

provided strong evidence for the therapeutic potential of this target in endometriosis.

Mouse Model of Endometriosis
Studies in mice with a genetic deletion of the mPGES-1 gene (mPGES-1 knockout mice) have

demonstrated a significant suppression of the growth of surgically induced endometriotic

lesions. These studies have also shown a marked reduction in angiogenesis within the lesions,

as evidenced by decreased microvessel density and reduced expression of Vascular

Endothelial Growth Factor A (VEGF-A).

Table 1: Summary of Key Preclinical Findings in mPGES-1 Knockout Mouse Model
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Parameter
Wild-Type Mice with
Endometriosis

mPGES-1 Knockout Mice
with Endometriosis

Lesion Growth
Progressive growth of

endometrial implants

Significantly suppressed

growth of implants

Angiogenesis
High microvessel density in

lesions

Markedly suppressed

microvessel density

VEGF-A Expression
Elevated levels in

endometriotic tissue

Significantly reduced

expression

Rat Model of Endometriosis-Associated Pain
A rat model of surgically induced endometriosis that develops dyspareunia (painful intercourse)

has been used to evaluate the analgesic effects of mPGES-1 inhibitors. In these models,

treatment with a selective mPGES-1 inhibitor demonstrated a significant reduction in pain-

related behaviors.

Table 2: Efficacy of an mPGES-1 Inhibitor in a Rat Dyspareunia Model

Treatment Group Pain Response (Visceromotor Reflex)

Sham (No Endometriosis) Baseline

Endometriosis + Vehicle Increased pain response

Endometriosis + mPGES-1 Inhibitor Significantly reduced pain response

Note: Specific quantitative data for Friluglanstat in these preclinical models is not publicly

available. The data presented is based on studies of the target (mPGES-1) and other inhibitors.

Clinical Development of Friluglanstat (NS-580)
Nippon Shinyaku is developing Friluglanstat for the treatment of endometriosis-associated

pain. A late-phase II clinical trial has been conducted to evaluate its efficacy and safety.

Phase II Clinical Trial (jRCT2031210685)
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A dose-determination study of Friluglanstat in patients with endometriosis has been

completed.[1][2]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

Participants: 372 women aged 20 to 49 years with a clinical diagnosis of endometriosis and

moderate to severe pelvic pain.[1][2]

Treatment Arms:[1]

Friluglanstat 50 mg twice daily

Friluglanstat 100 mg twice daily

Friluglanstat 150 mg twice daily

Placebo twice daily

Treatment Duration: 24 weeks.[1]

Primary Outcome: To be assessed based on pain scores.

Status: Recruitment is complete.[1]

As of the publication of this guide, the results of this Phase II clinical trial have not been publicly

released. The findings from this study will be crucial in determining the future development of

Friluglanstat for endometriosis.

Experimental Protocols
Mouse Model of Surgically Induced Endometriosis
This protocol is based on established methods for inducing endometriosis in mice to study

lesion growth and angiogenesis.

digraph "Mouse_Endometriosis_Model_Workflow" { graph [rankdir="TB", splines=ortho,
nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.2,0.1"];
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// Nodes Donor [label="Donor Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4",

fontcolor="#202124"]; UterineExcision [label="Uterine Horn Excision", fillcolor="#F1F3F4",

fontcolor="#202124"]; TissuePrep [label="Endometrial Tissue Preparation\n(e.g.,

fragmentation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recipient [label="Recipient

Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"];

Implantation [label="Surgical Implantation of\nEndometrial Tissue into\nPeritoneal Cavity",

fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Period\n(e.g.,

Friluglanstat or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis

of Endometriotic Lesions", fillcolor="#34A853", fontcolor="#FFFFFF"]; LesionSize

[label="Lesion Size and Weight Measurement", shape=ellipse, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological Analysis",

shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AngiogenesisAssay

[label="Angiogenesis Quantification\n(e.g., CD31 staining)", shape=ellipse, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFAnalysis [label="VEGF-A Expression

Analysis\n(e.g., qPCR, IHC)", shape=ellipse, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Donor -> UterineExcision; UterineExcision -> TissuePrep; TissuePrep -> Implantation;

Recipient -> Implantation; Implantation -> Treatment; Treatment -> Analysis; Analysis ->

LesionSize; Analysis -> Histology; Analysis -> AngiogenesisAssay; Analysis -> VEGFAnalysis; }

Figure 2: Experimental workflow for the mouse model of endometriosis.

Methodology:

Animal Preparation: Use adult female mice (e.g., C57BL/6 strain) for both donors and

recipients. Synchronize the estrous cycle of the donor mice to the proestrus/estrus stage to

ensure optimal endometrial tissue quality.

Uterine Tissue Collection: Anesthetize the donor mouse and perform a laparotomy. Excise

one uterine horn and place it in sterile, ice-cold phosphate-buffered saline (PBS).

Endometrial Fragment Preparation: Open the uterine horn longitudinally and cut it into small

fragments of a standardized size (e.g., 2x2 mm).
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Surgical Implantation: Anesthetize the recipient mouse and perform a laparotomy. Suture the

endometrial fragments to the peritoneal wall or mesenteric vessels.

Treatment Administration: After a recovery period, administer Friluglanstat or a vehicle

control to the mice daily via oral gavage for a specified duration (e.g., 2-4 weeks).

Lesion Analysis: At the end of the treatment period, euthanize the mice and excise the

endometriotic lesions. Measure the size and weight of the lesions.

Histological and Molecular Analysis:

Histology: Fix the lesions in formalin, embed in paraffin, and section for Hematoxylin and

Eosin (H&E) staining to confirm the presence of endometrial glands and stroma.

Angiogenesis Quantification: Perform immunohistochemistry (IHC) using an antibody

against CD31 (PECAM-1) to stain blood vessels. Quantify microvessel density by counting

the number of stained vessels per high-power field.

VEGF-A Expression: Analyze VEGF-A expression levels in the lesions using quantitative

real-time PCR (qPCR) for mRNA levels or IHC/ELISA for protein levels.

Rat Model of Endometriosis-Induced Dyspareunia
This protocol is based on methods to assess visceral pain in a rat model of endometriosis.

digraph "Rat_Dyspareunia_Model_Workflow" { graph [rankdir="TB", splines=ortho,
nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.2,0.1"];

// Nodes Induction [label="Induction of Endometriosis\nin Female Rats\n(Surgical

Implantation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Development [label="Development of

Endometriotic Lesions\nand Pain Symptoms (several weeks)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Baseline [label="Baseline Pain Assessment\n(Vaginal Distension)",

fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with Friluglanstat\nor

Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostTreatment [label="Post-Treatment

Pain Assessment\n(Vaginal Distension)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DataAnalysis [label="Data Analysis:\nComparison of Pain Responses", shape=ellipse,

style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
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// Edges Induction -> Development; Development -> Baseline; Baseline -> Treatment;

Treatment -> PostTreatment; PostTreatment -> DataAnalysis; }

Figure 3: Experimental workflow for the rat dyspareunia model.

Methodology:

Induction of Endometriosis: Surgically induce endometriosis in adult female Sprague-Dawley

rats as described in the mouse model protocol, adapting the procedure for the larger animal.

Allow several weeks for the lesions to establish and for pain symptoms to develop.

Assessment of Dyspareunia (Vaginal Distension):

Apparatus: Use a device that can apply controlled pressure via a small, inflatable balloon

inserted into the vagina. The response can be measured as a visceromotor reflex (VMR)

through electromyography (EMG) of the abdominal muscles or as a behavioral pain score.

Procedure: Acclimatize the rat to the testing apparatus. Insert the balloon into the vagina

and inflate it to various pressures in a graded manner. Record the corresponding VMR or

behavioral response at each pressure level.

Treatment and Re-assessment: Administer Friluglanstat or a vehicle control and repeat the

vaginal distension test at specified time points to assess the effect of the treatment on pain

responses.

Conclusion and Future Directions
Friluglanstat, through its targeted inhibition of mPGES-1, holds significant promise as a novel,

non-hormonal treatment for endometriosis-associated pain. Preclinical data strongly support

the role of mPGES-1 in the pathophysiology of endometriosis. The completion of the Phase II

clinical trial is a critical milestone, and the forthcoming results will be instrumental in shaping

the future of this therapeutic approach. Further research is warranted to fully elucidate the long-

term efficacy and safety of Friluglanstat and its potential to modify the disease course of

endometriosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15610993#friluglanstat-for-endometriosis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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